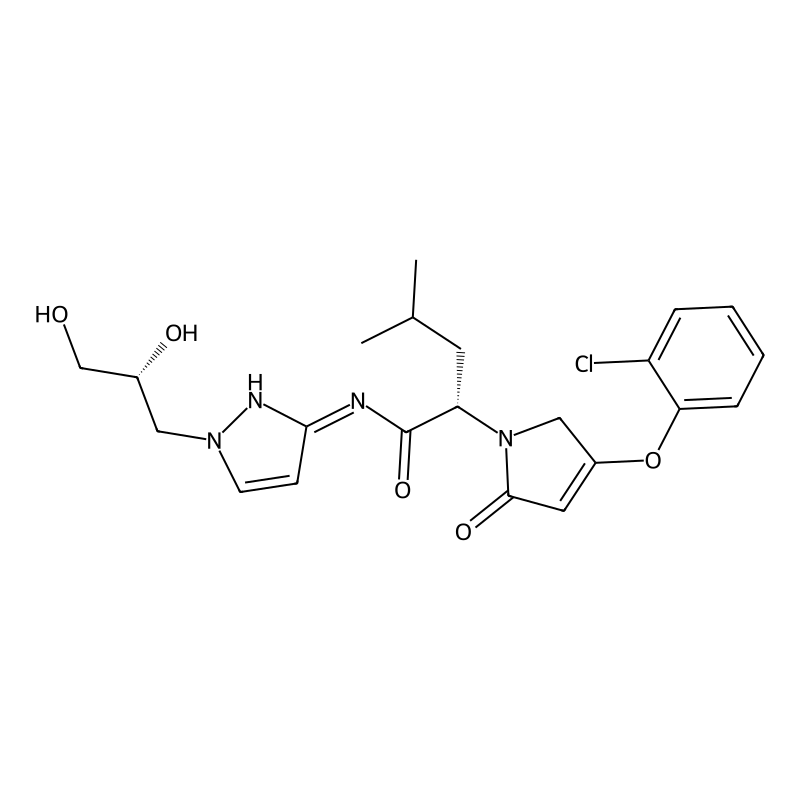

Dorzagliatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Type 2 Diabetes Mellitus (T2DM)

Scientific Field: Endocrinology and Metabolic Diseases

Application Summary: Dorzagliatin is used as an oral glucokinase activator for the treatment of T2DM. It functions by enhancing glycaemic control through the activation of pancreatic and hepatic glucokinase in a glucose-dependent manner .

Methods of Application: The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner. No dosage adjustment is required for patients with T2DM and chronic kidney disease .

Results: In clinical trials, dorzagliatin showed a favorable effect on sustained glycemic control over 52 weeks, with a good safety profile in Chinese T2D patients .

Management of Type 1 Diabetes Mellitus (T1DM)

Scientific Field: Endocrinology

Application Summary: Dorzagliatin is being explored for its potential in managing T1DM due to its role in activating glucokinase, which is crucial for insulin release by pancreatic β-cells .

Methods of Application: The application methods would be similar to those for T2DM, focusing on oral administration and glucose-dependent activation of glucokinase.

Diabetic Kidney Disease (DKD)

Scientific Field: Nephrology

Methods of Application: The administration method involves oral intake, with a focus on maintaining optimal drug distribution in target tissues, including the kidneys.

Results: Specific results regarding DKD treatment are pending further clinical research and trials.

Regulation of Glucose-Stimulated GLP-1 Release

Scientific Field: Gastroenterology and Endocrinology

Application Summary: Dorzagliatin has been shown to regulate glucose-stimulated GLP-1 release, which is important for glycemic control, especially in patients with T2D and obesity .

Methods of Application: The drug is combined with sitagliptin, another antidiabetic medication, to enhance its effects on GLP-1 release in response to oral glucose challenges.

Results: The combination has improved glycemic control with good tolerance, suggesting dorzagliatin’s role in the triple regulation of glucose homeostasis .

As Add-on Therapy to Metformin

Scientific Field: Pharmacology and Therapeutics

Application Summary: Dorzagliatin is used as an add-on therapy to metformin when glycaemic control is inadequate with metformin alone. It offers benefits through the synergy of two mechanisms .

Methods of Application: Patients are administered dorzagliatin in combination with metformin, adhering to the prescribed dosages for both medications.

Results: The combination significantly reduces post-meal plasma glucose levels, enhancing the overall glycaemic control in patients .

Improvement of Insulin Sensitivity

Application Summary: As a dual-acting glucokinase activator, dorzagliatin increases insulin sensitivity, which is crucial for the management of T2DM .

Methods of Application: The drug is administered orally, with a focus on its dual-acting mechanism to increase insulin sensitivity.

Results: In a phase 3 trial, dorzagliatin lowered HbA1c by −1.07% compared to −0.50% in the placebo group, demonstrating its efficacy in improving insulin sensitivity .

Drug-Drug Interaction Study with Sitagliptin

Scientific Field: Clinical Pharmacology

Application Summary: Dorzagliatin has been studied for its pharmacokinetic interactions with Sitagliptin, a DPP-4 inhibitor used in T2D management. The study aimed to understand the combined effects on glucose control .

Results: There were no clinically meaningful pharmacokinetic interactions between Dorzagliatin and Sitagliptin, suggesting their co-administration could be beneficial for diabetes management .

Treatment of GCK-MODY

Scientific Field: Genetic Disorders

Application Summary: Dorzagliatin is being investigated for its potential use in treating patients with glucokinase – maturity-onset diabetes of the young (GCK-MODY), a genetic form of diabetes caused by mutations in the GK gene .

Methods of Application: A double-blinded crossover trial is being conducted in GCK-MODY patients to assess the effects of Dorzagliatin on insulin secretion in response to glucose challenges.

Results: The trial aims to restore the second phase insulin secretion, which is typically defective in GCK-MODY patients. Results are pending from ongoing clinical studies.

Improvement of Glycemic Control in T2D with Diet and Exercise

Scientific Field: Lifestyle Medicine

Application Summary: Dorzagliatin has been approved for use in adult patients with T2D, in combination with diet control and exercise, to improve glycemic control .

Methods of Application: The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner, alongside prescribed diet and exercise regimens .

Results: This approach has been shown to improve glycemic control in T2D patients, highlighting the importance of a comprehensive lifestyle intervention alongside medication .

Dorzagliatin is a novel small molecule classified as a glucokinase activator, specifically designed to enhance the activity of glucokinase in a glucose-dependent manner. It is primarily under investigation for its potential in treating type 2 diabetes mellitus (T2DM). The compound has a chemical formula of C22H27ClN4O5 and a molecular weight of approximately 462.93 g/mol . Dorzagliatin, also known by its developmental code HMS5552, aims to restore impaired glucose sensing functions associated with diabetes by enhancing insulin secretion and improving glucose homeostasis .

Dorzagliatin acts through a dual mechanism:

- Increased Glucokinase Activity: By binding to glucokinase, Dorzagliatin enhances its ability to convert glucose to glucose-6-phosphate, the first step in the insulin secretion pathway [, ].

- Enhanced Insulin Secretion: Dorzagliatin promotes insulin secretion from pancreatic beta cells in response to glucose levels [, ].

This dual action helps regulate blood sugar levels in patients with T2D [].

- Dorzagliatin is currently undergoing clinical trials, and detailed safety data is still emerging.

- Initial studies suggest good tolerability with no major safety concerns reported [].

- Further research is needed to fully assess potential side effects and long-term safety.

Note:

- The information on Dorzagliatin is continuously evolving as research progresses.

- The provided analysis is based on currently available scientific data, and more details might be revealed in future studies.

Dorzagliatin functions by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. The activation of glucokinase leads to increased phosphorylation of glucose to glucose-6-phosphate, which is pivotal for glycolysis and glycogen synthesis. This mechanism allows dorzagliatin to modulate insulin secretion from pancreatic beta cells in response to blood glucose levels . The compound's action is characterized by its ability to improve the insulin secretion rate and enhance beta-cell glucose sensitivity, particularly in patients with genetic mutations affecting glucokinase function .

Dorzagliatin exhibits significant biological activity as a dual-acting glucokinase activator. Clinical studies have demonstrated its ability to improve glycemic control by increasing insulin secretion in response to elevated glucose levels. In randomized trials, dorzagliatin has shown reductions in glycated hemoglobin (HbA1c) levels and improvements in early-phase insulin secretion indices among T2DM patients . Its mechanism involves not only the activation of glucokinase but also the restoration of its activity in cases where it has been compromised due to genetic mutations or disease progression .

The synthesis of dorzagliatin involves several chemical steps that create its unique structure. The process typically includes:

- Formation of the Pyrrole Ring: Initial steps involve constructing the pyrrole ring, which is essential for the compound's activity.

- Chlorophenoxy Group Attachment: A chlorophenoxy group is introduced to enhance the compound's binding affinity and specificity for glucokinase.

- Final Modifications: Subsequent reactions modify the side chains and functional groups to optimize pharmacokinetic properties, including solubility and bioavailability.

The detailed synthetic pathway is proprietary and may involve multiple intermediates and purification steps to yield pure dorzagliatin suitable for clinical use .

Dorzagliatin belongs to a class of compounds known as glucokinase activators. Other notable compounds include:

| Compound Name | Mechanism of Action | Clinical Status |

|---|---|---|

| TTP399 | Glucokinase activator | In clinical trials for type 1 diabetes |

| AZD1656 | Glucokinase activator | In clinical trials for severe acute respiratory syndrome coronavirus 2 |

| GKA50 | Glucokinase activator | Preclinical studies |

Uniqueness of Dorzagliatin

Dorzagliatin is distinguished from other glucokinase activators by its dual-action mechanism that enhances glucokinase activity specifically in response to elevated glucose levels without disrupting normal glucose sensing functions. This selective enhancement allows it to provide effective glycemic control while minimizing risks associated with hypoglycemia—a common concern with other antidiabetic therapies . Additionally, dorzagliatin's favorable safety profile and tolerability make it a promising candidate for long-term management of type 2 diabetes .

Glucokinase Activation Thermodynamics and Kinetics

Dorzagliatin functions as a first-in-class dual-acting allosteric glucokinase activator that demonstrates unique thermodynamic and kinetic properties in its interaction with the glucokinase enzyme [1]. The compound directly binds to a pocket distal to the active site of glucokinase, fundamentally altering the enzyme's kinetic behavior through allosteric modulation [1] [2]. This binding interaction increases the enzyme's affinity for glucose and lowers the set point for glucose-stimulated insulin secretion, representing a novel therapeutic approach to glucose homeostasis [1] [3].

The kinetic characterization of dorzagliatin reveals distinctive activation parameters that differentiate it from other glucokinase activators [1] [4]. In vitro enzyme kinetic studies demonstrate that dorzagliatin significantly enhances wild-type glucokinase activity, increasing the relative activity index from baseline values of 1.00 ± 0.02 to 46.66 ± 8.77, representing a remarkable 50-fold increase in enzymatic activity [1]. This dramatic enhancement occurs without significantly altering the cooperativity of glucose binding, as evidenced by minimal changes in the Hill coefficient [1].

The glucose half-saturation concentration (S₀.₅) serves as a critical kinetic parameter for understanding dorzagliatin's mechanism of action [1]. Wild-type glucokinase exhibits an S₀.₅ value of 7.09 ± 0.10 millimolar, which represents the glucose concentration required for half-maximal enzyme activity [1]. Dorzagliatin's activation mechanism involves modulating this parameter through conformational stabilization rather than direct substrate binding site interaction [5] [6].

Table 1: Glucokinase Enzymatic Kinetic Parameters with Dorzagliatin

| Parameter | Value | Source |

|---|---|---|

| Wild-type GK S₀.₅ (mmol/L) | 7.09 ± 0.10 | [1] |

| Wild-type GK Activity Index | 1.00 ± 0.02 | [1] |

| Wild-type GK + Dorzagliatin Activity Index | 46.66 ± 8.77 | [1] |

| Ser340Arg S₀.₅ (mmol/L) | 8.08 ± 0.50 | [1] |

| Ser340Arg + Dorzagliatin S₀.₅ (mmol/L) | Normalized to wild-type | [1] |

| Cys220Tyr S₀.₅ (mmol/L) | 89.07 ± 9.96 | [1] |

| Cys220Tyr + Dorzagliatin S₀.₅ (mmol/L) | ~44.5 (50% reduction) | [1] |

| Cys220Tyr Activity Index | 0.007 ± 0.001 | [1] |

| Cys220Tyr + Dorzagliatin Activity Index | Increased but < wild-type | [1] |

The thermodynamic analysis of dorzagliatin binding reveals a glucose-dependent activation mechanism that distinguishes it from other glucokinase activators [4] [7]. Unlike compounds such as MK-0941 which demonstrate strong activation even at low glucose concentrations, dorzagliatin exhibits glucose dose-dependent activation properties [4] [7]. This characteristic results from the compound's preferential binding to the closed conformation of glucokinase, which is favored in the presence of glucose [7] [8].

The molecular basis for dorzagliatin's thermodynamic properties lies in its unique binding energetics [9]. Isothermal titration calorimetry studies of related glucokinase activators demonstrate that activator association with the glucokinase-glucose complex involves significant enthalpic contributions and entropic considerations [9]. The binding event is characterized by large, favorable changes in enthalpy accompanied by unfavorable entropic components, indicating a binding mechanism dominated by specific molecular interactions rather than hydrophobic effects [9].

Kinetic analysis reveals that dorzagliatin modulates the slow conformational transitions that underlie glucokinase's allosteric behavior [5] [6]. The enzyme's glucose binding kinetics follow a reversible two-step mechanism, with initial glucose binding forming a transient intermediate followed by a conformational change to the catalytically competent complex [5] [6]. The microscopic rate constants for these processes include an on-rate of 557 M⁻¹s⁻¹ and off-rate of 8.1 s⁻¹ for the initial glucose binding, followed by forward and reverse rates of 0.45 s⁻¹ and 0.28 s⁻¹ respectively for the conformational change [5] [6].

Allosteric Binding Site Topography and Molecular Recognition

The allosteric binding site for dorzagliatin is located approximately 20 Ångstroms from the glucose binding site, representing a distinct regulatory domain within the glucokinase structure [9] [10]. This spatial separation allows for independent binding events while enabling allosteric communication between the regulatory and catalytic sites [10] [11]. The topography of this allosteric pocket has been characterized through crystallographic studies and molecular dynamics simulations, revealing specific structural features that facilitate dorzagliatin recognition and binding [7] [8].

Molecular recognition studies demonstrate that dorzagliatin interacts primarily with the R63 residue within the allosteric binding pocket [7] [8]. This interaction represents a key molecular contact that distinguishes dorzagliatin from other glucokinase activators and contributes to its unique pharmacological profile [7] [8]. The R63 interaction facilitates the compound's preferential binding to the closed conformation of glucokinase, which is the catalytically active form of the enzyme [7] [8].

The structural basis for dorzagliatin's selectivity lies in the compound's conformational specificity for the closed form of glucokinase [7] [8]. Unlike other activators that can bind to both open and closed conformations, dorzagliatin demonstrates favorable binding only to the closed conformation [7] [8]. This selectivity is mediated by specific structural complementarity between the compound and the allosteric pocket in its closed state, resulting in enhanced binding affinity and functional specificity [7] [8].

Table 2: Dorzagliatin Binding Kinetics and Molecular Recognition

| Parameter | Dorzagliatin | Source |

|---|---|---|

| Glucose binding on-rate (k₁) (M⁻¹s⁻¹) | 557 | [5] [6] |

| Glucose binding off-rate (k₋₁) (s⁻¹) | 8.1 | [5] [6] |

| Conformational change forward rate (k₂) (s⁻¹) | 0.45 | [5] [6] |

| Conformational change reverse rate (k₋₂) (s⁻¹) | 0.28 | [5] [6] |

| Primary binding interaction | R63 residue | [7] [8] |

| Conformational preference | Closed form of glucokinase | [7] [8] |

| Energy barrier for open-to-close transition | Low energy barrier | [7] [8] |

The allosteric pocket demonstrates specific topographical features that accommodate dorzagliatin through complementary molecular interactions [11] [12]. The pocket is formed at the interface between structural domains, creating a binding environment that is sensitive to the overall conformational state of the enzyme [11] [12]. This architectural arrangement enables the allosteric communication necessary for dorzagliatin's functional effects while maintaining specificity for the desired conformational state [11] [12].

Molecular recognition involves multiple contact points between dorzagliatin and the protein surface within the allosteric pocket [13] [14]. The binding interface includes both hydrophobic and polar interactions that collectively contribute to the compound's binding affinity and selectivity [13] [14]. These interactions are optimized in the closed conformation of glucokinase, explaining the compound's conformational preference and its glucose-dependent activation profile [13] [14].

The energetics of dorzagliatin binding result in a low energy barrier for the open-to-close conformational transition [7] [8]. This thermodynamic advantage facilitates the enzyme's transition to the active state in response to glucose binding, enhancing the overall efficiency of glucose sensing and catalytic activation [7] [8]. The reduced energy barrier represents a key mechanistic feature that distinguishes dorzagliatin from other glucokinase activators and contributes to its therapeutic efficacy [7] [8].

Conformational Dynamics in Glucose-Sensing Domains

The glucose-sensing mechanism of glucokinase involves complex conformational dynamics that are modulated by dorzagliatin binding [15] [14]. The enzyme undergoes substantial structural rearrangements during the transition from the unliganded to glucose-bound state, with the most significant changes occurring in the small domain while the large domain remains relatively static [15] [14]. These conformational changes are essential for the enzyme's glucose-sensing function and represent the molecular basis for its unique kinetic properties [15] [14].

The active site loop spanning residues 151-180 plays a crucial role in the conformational dynamics of glucose sensing [14] [5]. In the unliganded state, this loop exhibits intrinsic disorder and lacks defined secondary structure, as evidenced by the absence of electron density in crystallographic studies [14] [5]. Upon glucose binding, the loop undergoes a dramatic reorganization, adopting a β-hairpin structure that encompasses residues 154-164 and effectively closes over the bound glucose molecule [14] [5].

Dynamic analysis reveals that the small domain of glucokinase undergoes conformational exchange between multiple populated states with characteristic timescales [14] [16]. Nuclear magnetic resonance studies demonstrate that this conformational exchange occurs at a rate constant of approximately 509 s⁻¹ at 40°C, indicating rapid interconversion between conformational states on a timescale that overlaps with enzymatic turnover [14] [16]. This dynamic behavior is fundamental to the enzyme's allosteric regulation and cooperative glucose binding [14] [16].

Table 3: Glucokinase Conformational Dynamics in Glucose-Sensing Domains

| Domain/Region | Structural State | Dynamics | Source |

|---|---|---|---|

| Active site loop (residues 151-180) | Disordered in unliganded state | Fast motional dynamics, forms β-hairpin upon glucose binding | [14] |

| Small domain | Undergoes major rearrangement | Conformational exchange between populated states (509 s⁻¹ at 40°C) | [14] |

| Large domain | Remains largely static | Minimal structural changes during glucose binding | [14] |

| Glucose-sensing region | β-hairpin formation upon glucose binding | Slow glucose-induced conformational changes | [5] |

| Allosteric binding pocket | ~20 Å from glucose binding site | Accessible in both open and closed conformations | [9] |

The conformational equilibrium of glucokinase in the absence of ligands involves sampling of multiple structural states that span the range from super-open to closed conformations [13] [12]. Approximately 80% of the enzyme population exists in a largely open conformation characterized by a glucose dissociation constant of approximately 30 millimolar, while the remaining 20% adopts a more compact conformation with enhanced glucose affinity (dissociation constant ~0.2 millimolar) [13]. This conformational heterogeneity provides the structural foundation for the enzyme's cooperative glucose binding behavior [13] [12].

Dorzagliatin's influence on conformational dynamics involves stabilization of the closed, catalytically active conformation of glucokinase [7] [8]. The compound's preferential binding to this state shifts the conformational equilibrium toward the active form, effectively lowering the energy barrier for the transition from open to closed conformations [7] [8]. This thermodynamic stabilization enhances the enzyme's responsiveness to glucose and improves its glucose-sensing efficiency [7] [8].

The glucose-sensing domains undergo coordinated conformational changes that involve multiple structural elements working in concert [5] [11]. The transition from the open to closed state requires coordinated movement of the small domain relative to the large domain, accompanied by reorganization of the active site loop and optimization of the glucose binding pocket [5] [11]. These structural rearrangements are facilitated by dorzagliatin binding, which provides additional stabilization for the closed conformation and promotes efficient glucose sensing [5] [11].

Dorzagliatin exhibits distinctive pharmacokinetic characteristics that are well-characterized through comprehensive clinical studies involving over 1,000 subjects across multiple phase I, II, and III trials [1] [2]. The compound demonstrates predictable pharmacokinetic behavior with linear dose-exposure relationships across the therapeutic dosing range [1] [3].

Absorption Characteristics

Dorzagliatin absorption follows a unique two-phase mechanism characterized by sequential zero-order followed by first-order kinetics [1] [2]. The absorption rate constant has been determined to be 3.29 h⁻¹, with a duration of zero-order absorption of 0.418 hours [1]. Following oral administration, dorzagliatin demonstrates rapid absorption, achieving peak plasma concentrations within 1.25 to 2.5 hours post-dose across various clinical studies [3] [4]. The compound exhibits dose-proportional exposure increases from 5 to 50 mg, indicating predictable absorption characteristics within this range [1] [2].

The absorption process appears minimally affected by food consumption timing, with standardized meals administered 1 hour post-dose showing no significant impact on overall drug exposure [3]. Time to food consumption after dosing (≥1 hour versus 0.5 hours) had minimal influence on exposure, with changes ranging from -1.26% to 2.71% in key pharmacokinetic parameters [1].

Distribution Properties

Dorzagliatin distribution follows a two-compartment pharmacokinetic model, indicating distribution into both central and peripheral compartments [1] [2]. The apparent volume of central compartment distribution is 80.6 L, while the apparent volume of peripheral compartment distribution is 26.5 L [1]. Inter-compartmental clearance has been measured at 3.02 L/h, facilitating drug movement between the central and peripheral compartments [1].

The compound demonstrates high plasma protein binding, with binding rates exceeding 90% [5] [6]. This high protein binding characteristic is particularly relevant in patients with renal impairment, where altered protein binding may influence pharmacokinetic parameters [3]. In end-stage renal disease patients, the unbound fraction increased from 6.72% in healthy volunteers to 8.06%, representing a statistically significant but clinically modest change [3].

Body weight and sex significantly influence distribution parameters, with higher body weight associated with increased central compartment volume [1]. Female subjects exhibit 15.7% lower central compartment volume compared to males [1]. Despite these statistical associations, the clinical impact remains minimal, with covariate-induced changes in distribution parameters not exceeding 12% from typical population values [1].

Metabolism Pathways

Dorzagliatin undergoes predominantly hepatic metabolism, with cytochrome P450 3A4 serving as the primary metabolic enzyme [3] [7]. The compound represents a substrate for CYP3A4, making it susceptible to drug-drug interactions with strong CYP3A4 inhibitors or inducers [8]. Mass balance studies reveal that metabolism accounts for the elimination of 91.85% of the administered dose [3].

The apparent total clearance of dorzagliatin is 10.4 L/h in typical male subjects [1]. Clearance demonstrates relationships with several covariates, including body weight, aspartate aminotransferase levels, and age [1]. Higher body weight and lower age or aspartate aminotransferase levels are associated with increased clearance [1]. However, these covariate effects result in less than 12% change in clearance from typical population values [1].

Regarding enzyme induction potential, dorzagliatin demonstrates minimal clinical significance for most cytochrome P450 enzymes, with some potential for induction of CYP1A2, CYP2B6, CYP2C9, and CYP3A4 [8]. However, the clinical relevance of these induction effects appears limited based on current evidence [8].

Excretion Characteristics

Dorzagliatin elimination occurs primarily through first-order linear elimination from the central compartment [1]. The elimination half-life ranges from 4.5 to 8.6 hours following single oral doses [3] [4]. Renal excretion plays a minor role in dorzagliatin elimination, with only 8.15% of the administered dose excreted unchanged in urine [3].

Renal clearance in healthy volunteers averages 1.11 L/h, while in patients with end-stage renal disease, renal clearance decreases dramatically to 0.148 L/h [3]. Despite this substantial reduction in renal clearance, overall systemic clearance remains similar between healthy volunteers and patients with severe renal impairment, confirming that renal elimination is not the primary elimination pathway [3].

The cumulative amount excreted in urine over 72 hours averages 2.01 mg in healthy volunteers compared to 0.300 mg in end-stage renal disease patients [3]. This reduction reflects the compromised renal function rather than a significant impact on overall drug elimination [3].

Tissue-Specific Biodistribution Patterns

Limited specific data are available regarding detailed tissue-specific biodistribution patterns of dorzagliatin from the reviewed clinical literature. However, the pharmacodynamic profile provides insights into target tissue engagement and functional distribution patterns.

Target Tissue Engagement

Dorzagliatin demonstrates dual-acting glucokinase activation, targeting both pancreatic and hepatic glucokinase enzymes [9] [10]. The compound's mechanism involves allosteric binding to glucokinase, enhancing the enzyme's affinity for glucose and lowering the glucose threshold for insulin secretion [11] [9]. This dual targeting suggests effective distribution to both pancreatic beta cells and hepatocytes, where glucokinase serves as a critical glucose sensor [9] [10].

Extensive formulation optimization has reportedly ensured optimal distribution to key tissues and organs, particularly those involved in glucose homeostasis [7]. The compound's ability to restore impaired glucose sensing function in both pancreatic and hepatic tissues indicates effective tissue penetration and sustained exposure at target sites [7].

Physiologically-Based Pharmacokinetic Modeling

Physiologically-based pharmacokinetic modeling has been employed to predict dorzagliatin distribution and exposure in various tissues [3] [12]. These models integrate allometric scaling, in vitro to in vivo exploration, and steady-state concentration-mean residence time methods to provide mechanistic insights into tissue distribution [12]. The validated PBPK model accurately predicted minimal impact of renal impairment on drug exposure, supporting its utility in understanding tissue-specific distribution patterns [3].

Functional Distribution Evidence

Clinical evidence of tissue-specific effects provides indirect support for targeted distribution patterns. Dorzagliatin demonstrates glucose-dependent activation of glucokinase in pancreatic beta cells, resulting in enhanced insulin secretion specifically under hyperglycemic conditions [11] [9]. Similarly, hepatic glucokinase activation leads to improved hepatic glucose sensing and regulation of glucose production [9] [10].

The compound's effects on intestinal glucokinase suggest distribution to enteric tissues, where it regulates glucose-stimulated hormone secretion, including glucagon-like peptide-1 [10]. This triple-acting mechanism implies effective distribution to pancreatic, hepatic, and intestinal tissues involved in glucose homeostasis [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wang P, Liu H, Chen L, Duan Y, Chen Q, Xi S. Effects of a Novel Glucokinase Activator, HMS5552, on Glucose Metabolism in a Rat Model of Type 2 Diabetes Mellitus. J Diabetes Res. 2017;2017:5812607. doi: 10.1155/2017/5812607. Epub 2017 Jan 16. PMID: 28191470; PMCID: PMC5278194.

3: Xu H, Sheng L, Chen W, Yuan F, Yang M, Li H, Li X, Choi J, Zhao G, Hu T, Li Y, Zhang Y, Chen L. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study. Drug Des Devel Ther. 2016 May 9;10:1619-26. doi: 10.2147/DDDT.S105021. PMID: 27274195; PMCID: PMC4869670.

4: Zhu D, Gan S, Liu Y, Ma J, Dong X, Song W, Zeng J, Wang G, Zhao W, Zhang Q, Li Y, Fang H, Lv X, Shi Y, Tian H, Ji L, Gao X, Zhang L, Bao Y, Lei M, Li L, Zeng L, Li X, Hou X, Zhao Y, Hu T, Ge X, Zhao G, Li Y, Zhang Y, Chen L. Dorzagliatin monotherapy in Chinese patients with type 2 diabetes: a dose- ranging, randomised, double-blind, placebo-controlled, phase 2 study. Lancet Diabetes Endocrinol. 2018 Aug;6(8):627-636. doi: 10.1016/S2213-8587(18)30105-0. Epub 2018 May 4. Erratum in: Lancet Diabetes Endocrinol. 2018 May 10;: PMID: 29735394.

5: Song L, Zhang Y, Jiang J, Ren S, Chen L, Liu D, Chen X, Hu P. Development of a Physiologically Based Pharmacokinetic Model for Sinogliatin, a First-in-Class Glucokinase Activator, by Integrating Allometric Scaling, In Vitro to In Vivo Exploration and Steady-State Concentration-Mean Residence Time Methods: Mechanistic Understanding of its Pharmacokinetics. Clin Pharmacokinet. 2018 Oct;57(10):1307-1323. doi: 10.1007/s40262-018-0631-z. PMID: 29626326.

6: Liu D, Zhang Y, Jiang J, Choi J, Li X, Zhu D, Xiao D, Ding Y, Fan H, Chen L, Hu P. Translational Modeling and Simulation in Supporting Early-Phase Clinical Development of New Drug: A Learn-Research-Confirm Process. Clin Pharmacokinet. 2017 Aug;56(8):925-939. doi: 10.1007/s40262-016-0484-2. PMID: 28000102.